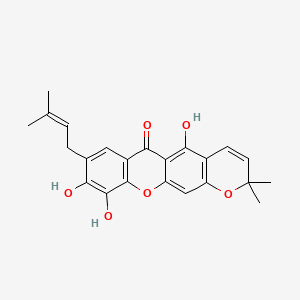

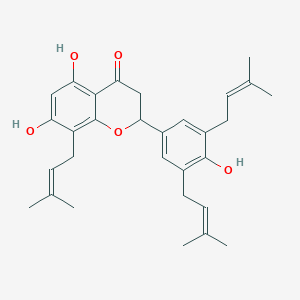

Chlojaponilactone B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

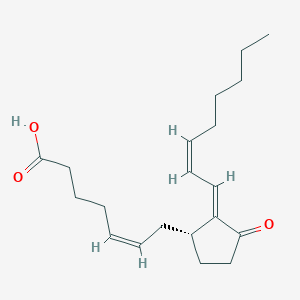

Chlojaponilactone B is a lindenane-type sesquiterpenoid with anti-inflammatory properties . It suppresses inflammatory responses by inhibiting TLR4 and subsequently decreasing reactive oxygen species (ROS) generation, downregulating the NF-κB, thus reducing the expression of the pro-inflammatory cytokines iNOS, NO, COX-2, IL-6 and TNF-α .

Chemical Reactions Analysis

Chlojaponilactone B has demonstrated anti-inflammatory effects . It suppresses inflammatory responses by inhibiting TLR4 and subsequently decreasing reactive oxygen species (ROS) generation .科学的研究の応用

Anti-inflammatory Effects : Chlojaponilactone B, a lindenane-type sesquiterpenoid isolated from Chloranthus japonicus, has demonstrated potent anti-inflammatory effects. It inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suppresses key inflammation mediators like iNOS, TNF-α, and IL-6, and reduces ear thickness and neutrophil infiltration in stimulated mice. Its mechanism of action includes suppressing the NF-κB signaling pathway, influencing IκBα phosphorylation, and p65 nuclear translocation, while exerting little influence on the MAPK signaling pathway (Zhao et al., 2016).

Inhibition of TLR4-Mediated ROS Generation and NF-κB Signaling Pathway : Chlojaponilactone B attenuates lipopolysaccharide-induced inflammatory responses by inhibiting toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) activation. It decreases reactive oxygen species (ROS) generation and downregulates the NF-κB pathway, reducing the expression of pro-inflammatory cytokines. Molecular docking studies have shown that Chlojaponilactone B binds to TLR4 similarly to TAK-242, a TLR4 inhibitor (Ye et al., 2019).

Neuroprotective Effects : A derivative of Chlojaponilactone B has shown neuroprotective effects against oxidative damage induced by hydrogen peroxide in PC12 cells. It stabilizes mitochondrial membrane potential, decreases intracellular ROS levels, reduces cell apoptosis, enhances antioxidant enzyme activities, and upregulates the expression of nuclear factor erythroid 2 (Nrf2) and its downstream enzymes, suggesting potential as a therapeutic agent for diseases induced by oxidative damage (Ye et al., 2022).

特性

IUPAC Name |

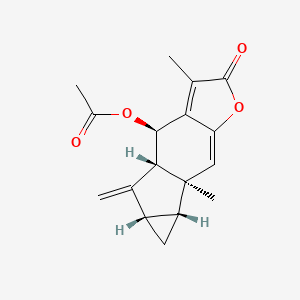

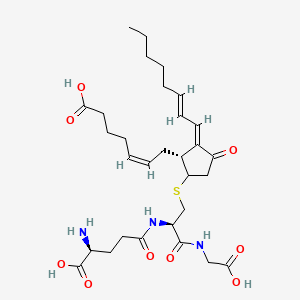

[(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-7-10-5-11(10)17(4)6-12-13(8(2)16(19)21-12)15(14(7)17)20-9(3)18/h6,10-11,14-15H,1,5H2,2-4H3/t10-,11-,14-,15+,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJENQWQXZQCLHL-PVBKFEAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3C(=C)C4CC4C3(C=C2OC1=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C=C2OC1=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlojaponilactone B | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride](/img/structure/B593417.png)